

K4 Peptide Performance in Diverse In Vivo Models: A Comparative Guide

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Compound of Interest

Compound Name: *The K4 peptide*

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This guide provides a comprehensive comparison of the in vivo performance of **the K4 peptide** in various experimental models. **The K4 peptide**, particularly the coiled-coil forming peptide [(KIAALKE)₄], has emerged as a promising tool in targeted drug delivery systems. Its ability to form a stable coiled-coil structure with its complementary E4 peptide [(EIAALEK)₄] allows for specific targeting of cells or tissues expressing the partner peptide, thereby enhancing therapeutic efficacy and minimizing off-target effects. This guide will delve into the experimental data from key in vivo studies, present detailed methodologies, and visualize the underlying mechanisms and workflows.

I. K4 Peptide in Targeted Cancer Therapy

The primary in vivo application of **the K4 peptide** system has been in the targeted delivery of anti-cancer agents. By functionalizing liposomes carrying a therapeutic payload with the E4 peptide, these drug carriers can specifically bind to and deliver their cargo to cancer cells engineered to express **the K4 peptide** on their surface.

In Vivo Model	Therapeutic Agent	K4-Targeted System	Comparator (s)	Key Findings	Reference
Zebrafish Xenograft (HeLa-K cells)	Doxorubicin (DOX)	E4-Lipo-DOX	Free DOX	Suppressed cancer proliferation compared to non-targeted conditions.	[1][2]
Zebrafish Xenograft (HeLa-K cells)	TO-PRO-3 (TP3)	E4-Lipo-TP3	Lipo-TP3, Free TP3	Selective delivery of TP3 to K4-expressing HeLa cells observed at 24 hours post-injection.	[2]
Human CD40 Transgenic Mice	Ovalbumin peptide (SIINFEKL)	anti-CD40 mAb-E4 + K4-OVA	K4-OVA peptide monotherapy	Elicited expansion of OVA peptide-specific CD8+ T cells and potent antitumor effects superior to peptide monotherapy.	[3]

1. Zebrafish Xenograft Model for Targeted Doxorubicin Delivery[1][2]

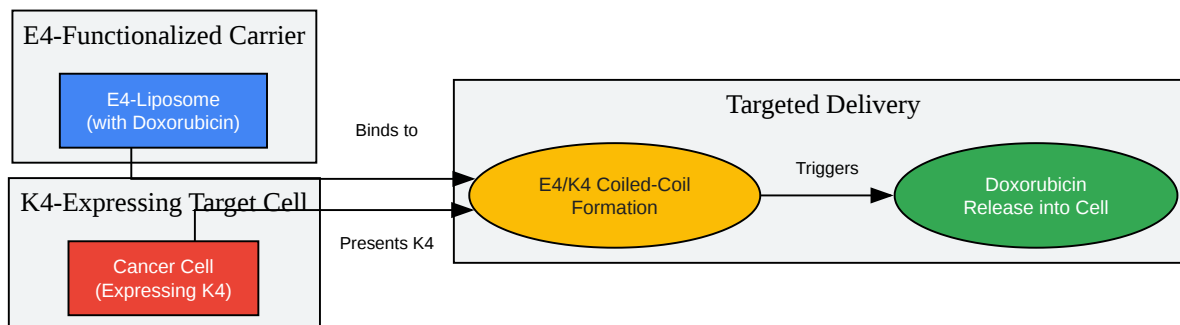
- Cell Line Preparation: HeLa cells were engineered to express **the K4 peptide** on their membrane (HeLa-K).
- Liposome Formulation (E4-Lipo-DOX): Doxorubicin-containing liposomes were modified with the E4 peptide.

- Xenograft Implantation: HeLa-K cells were implanted into zebrafish embryos.
- Injection: E4-Lipo-DOX or free DOX (as a control) was injected into the zebrafish xenografts.
- Analysis: Cancer cell proliferation was monitored to evaluate the efficacy of the targeted therapy.

2. Antigen Delivery in Human CD40 Transgenic Mice[3]

- System Components: An anti-CD40 monoclonal antibody was connected with the E4 domain (anti-CD40 mAb-E4), and the model antigenic ovalbumin peptide (OVA) was fused with the K4 domain (K4-OVA).
- Complex Formation: The anti-CD40 mAb-E4 and K4-OVA were combined to form stable complexes through the E4/K4 interaction.
- Animal Model: Human CD40 transgenic mice were used.
- Treatment: Mice were treated with the formed complexes or with K4-OVA peptide alone as a control.
- Efficacy Evaluation: The expansion of OVA peptide-specific CD8+ T cells and antitumor effects were assessed.

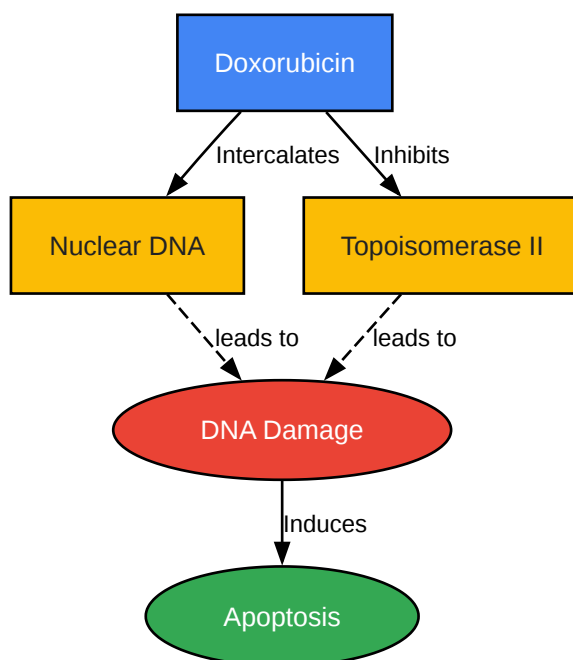
The K4 peptide system for drug delivery primarily relies on a targeted binding mechanism rather than the direct modulation of a signaling pathway by **the K4 peptide** itself. The therapeutic effect is mediated by the delivered drug. The workflow involves the formation of a coiled-coil structure between the E4-functionalized carrier and the K4-expressing target cell, leading to drug release into the cell.



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K4-mediated targeted drug delivery workflow.

The mechanism of action of the delivered drug, doxorubicin, involves intercalation into DNA and inhibition of topoisomerase II, ultimately leading to apoptosis.



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Simplified signaling pathway of Doxorubicin.

II. K4 Peptide as an Antimicrobial Agent

A distinct, shorter 14-amino acid K4 peptide has been investigated for its antimicrobial properties, particularly in marine environments. This peptide exhibits bactericidal effects against specific pathogens relevant to aquaculture.

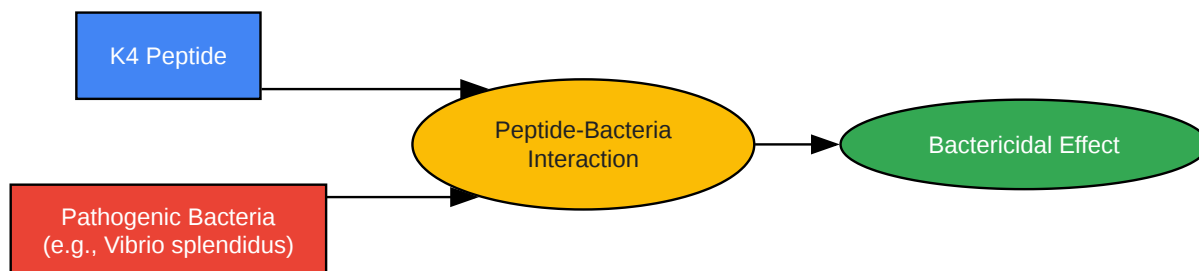
Target Organism	In Vivo Model	K4 Peptide Concentration	Effect	Reference
Aeromonas salmonicida	Marine Environment	< 45 µg/mL	Bactericidal	[4]
Vibrio splendidus LGP32	Marine Environment	< 45 µg/mL	Bactericidal	[4]

Organism	Developmental Stage	K4 Peptide	Effect	Reference
Artemia salina	Not specified	Not specified	Non-toxic	[4]
Dicentrarchus labrax (Sea bass)	Not specified	Not specified	Non-toxic	[4]
Magallana gigas (Oyster)	Not specified	Not specified	Non-toxic	[4]

1. Antimicrobial Activity Assay[4]

- **Bacterial Strains:** Pathogenic aquatic bacteria such as *Aeromonas salmonicida* and *Vibrio splendidus* LGP32 were used.
- **Peptide Exposure:** The bacteria were exposed to varying concentrations of **the K4 peptide**.
- **Growth Monitoring:** Bacterial growth was monitored using an automated optical density meter to determine the bactericidal concentration.

- Degradation Study: The degradation of **the K4 peptide** was monitored over time in the presence of oyster spat using RP-HPLC and mass spectrometry.



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Workflow of K4 antimicrobial activity assessment.

III. Comparison and Alternatives

The coiled-coil K4 peptide system offers a highly specific targeting mechanism compared to passive drug delivery systems or non-targeted therapies. The primary alternative is the use of other targeting ligands such as antibodies or other peptides that bind to specific cell surface receptors. The advantage of the E4/K4 system is its biorthogonal nature, meaning the interaction is highly specific and does not interfere with biological processes.[1]

For the antimicrobial K4 peptide, the main alternatives are traditional antibiotics. **The K4 peptide** is presented as an environment-friendly option with low toxicity to marine organisms, which is a significant advantage in aquaculture applications where the environmental impact of antibiotics is a concern.[4]

In conclusion, **the K4 peptide**, in its different forms, demonstrates significant potential in both targeted drug delivery for cancer therapy and as a novel antimicrobial agent. The in vivo studies highlighted in this guide provide a solid foundation for its further development and application in these fields. The specificity of the coiled-coil system and the favorable environmental profile of the antimicrobial peptide are key performance advantages over existing alternatives.

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